Boc-D-dap(dde)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O6/c1-10(14-12(21)7-18(5,6)8-13(14)22)19-9-11(15(23)24)20-16(25)26-17(2,3)4/h11,21H,7-9H2,1-6H3,(H,20,25)(H,23,24)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JONCDJKRGMZBBL-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NC[C@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Boc-D-dap(dde)-OH

This guide provides a comprehensive technical overview of N-α-tert-butyloxycarbonyl-D-2,3-diaminopropionic acid, with the β-amino group protected by a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (dde) group, hereafter referred to as Boc-D-dap(dde)-OH. This specialized amino acid derivative is a critical tool for researchers, scientists, and drug development professionals engaged in advanced peptide synthesis. Its unique orthogonal protection scheme allows for the precise, site-specific modification of peptides, enabling the construction of complex architectures such as branched and cyclic peptides, as well as the conjugation of various molecular entities.

Core Concepts: The Power of Orthogonal Protection

In the realm of solid-phase peptide synthesis (SPPS), the ability to selectively deprotect one functional group while others remain intact is paramount. This principle, known as orthogonality , is the cornerstone of synthesizing complex, modified peptides. This compound is an exemplary embodiment of this principle, featuring two distinct protecting groups with mutually exclusive cleavage conditions.

-

The Boc Group (N-α-protection): The tert-butyloxycarbonyl (Boc) group safeguards the α-amino group, the site of peptide bond formation in the growing polypeptide chain. The Boc group is labile to moderately strong acids, typically trifluoroacetic acid (TFA), and is a mainstay in one of the two primary SPPS strategies.

-

The dde Group (N-β-protection): The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (dde) group protects the β-amino group on the diaminopropionic acid side chain. This enamine-type protecting group is stable to the acidic conditions used to remove the Boc group and the basic conditions used for Fmoc group removal.[1] The dde group is selectively cleaved under mild conditions using a dilute solution of hydrazine.[1]

This dual protection scheme allows for the assembly of a peptide backbone using standard Boc-based SPPS. Subsequently, the dde group on the this compound residue can be removed on the solid support, exposing a reactive secondary amine for further chemical elaboration without disturbing the rest of the peptide structure.

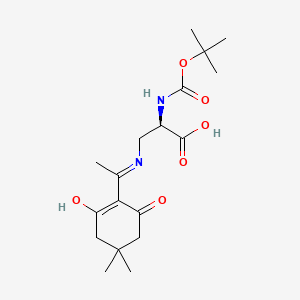

The Structure of this compound

The unique chemical architecture of this compound is central to its utility. Below is a two-dimensional representation of the molecule.

Figure 1: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₈N₂O₆ | [2] |

| Molecular Weight | 368.42 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Boiling Point (Predicted) | 551.4 ± 50.0 °C | [3] |

| Density (Predicted) | 1.182 ± 0.06 g/cm³ | [2] |

| SMILES | CC(=C1C(=O)CC(CC1=O)(C)C)NCNC(=O)OC(C)(C)C | [3] |

| CAS Number | 1263047-33-1 | [2] |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Boc-based SPPS to introduce a site for orthogonal modification. The following sections detail the experimental protocols for its incorporation and subsequent selective deprotection.

Experimental Protocol: Incorporation of this compound

This protocol outlines the manual steps for coupling this compound to a growing peptide chain on a solid support.

Materials and Reagents:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Diisopropylethylamine (DIPEA)

-

Coupling reagent (e.g., HBTU, HATU, or HOBt/DIC)

-

Kaiser test kit

Step-by-Step Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

N-terminal Boc Deprotection (if applicable): If the N-terminal residue is Boc-protected, remove the Boc group by treating the resin with a solution of 50% TFA in DCM for 30 minutes. Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF.

-

Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of DIPEA in DMF (2 x 2 minutes). Wash the resin again with DMF to remove excess base.

-

Coupling Activation: In a separate vessel, dissolve this compound (2-3 equivalents relative to the resin loading) and a coupling agent such as HBTU (2-3 equivalents) in DMF.

-

Coupling Reaction: Add DIPEA (4-6 equivalents) to the activated amino acid solution and immediately add it to the resin. Agitate the reaction mixture for 1-4 hours at room temperature.[4]

-

Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the reaction. A negative result (yellow beads) indicates that the coupling is complete. If the test is positive (blue/purple beads), the coupling step should be repeated with a fresh solution of activated this compound.

-

Washing: Once the coupling is complete, thoroughly wash the resin with DMF and then DCM to remove any unreacted reagents and byproducts. The resin is now ready for the next cycle of peptide synthesis or for the selective deprotection of the dde group.

Figure 2: Workflow for the incorporation of this compound in SPPS.

Experimental Protocol: Selective Deprotection of the dde Group

This protocol details the on-resin removal of the dde protecting group to unmask the β-amino group for further modification.

Materials and Reagents:

-

Peptide-resin containing a this compound residue (N-terminus should be Boc-protected if it is to remain intact)

-

Hydrazine monohydrate

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Step-by-Step Methodology:

-

Resin Preparation: Swell the peptide-resin in DMF in a reaction vessel.

-

dde Deprotection Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.[5] For some sterically hindered contexts, a 3% solution may be used.

-

Deprotection Reaction: Drain the DMF from the resin and add the 2% hydrazine solution (approximately 25 mL per gram of resin).[5] Agitate the mixture gently at room temperature for 3-5 minutes.[6]

-

Repeat Treatment: Drain the deprotection solution and repeat the hydrazine treatment two more times to ensure complete removal of the dde group.[6]

-

Washing: Thoroughly wash the resin with DMF to remove the cleaved dde-hydrazine adduct and any residual hydrazine. The resin now has a free β-amino group ready for subsequent reactions.

Causality Behind Experimental Choices: The repeated, short treatments with dilute hydrazine are crucial for efficient dde removal without causing significant side reactions. The use of a 2% solution is generally sufficient and minimizes the risk of peptide cleavage at sensitive residues that can occur with higher hydrazine concentrations.[7]

Mechanism of dde Deprotection

The selective removal of the dde group by hydrazine proceeds through a well-defined mechanism.

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydrazine molecule on the enamine system of the dde group.[1]

-

Intramolecular Cyclization: This is followed by an intramolecular cyclization, which leads to the formation of a stable pyrazole byproduct.[1]

-

Release of the Free Amine: The cyclization event results in the cleavage of the carbon-nitrogen bond, releasing the free β-amino group of the diaminopropionic acid residue.

Figure 3: Simplified mechanism of hydrazine-mediated dde deprotection.

Conclusion

This compound is a powerful and versatile building block for advanced peptide synthesis. Its well-defined orthogonal protection strategy, coupled with robust and selective deprotection protocols, provides peptide chemists with a reliable method for introducing site-specific modifications. A thorough understanding of its structure, properties, and the mechanisms governing its application is essential for leveraging its full potential in the development of novel peptide-based therapeutics and research tools.

References

-

ChemBK. This compound. Retrieved from [Link]

-

Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

PubChem. Boc-Dap-OH. Retrieved from [Link]

-

P. E. Dawson, S. B. H. Kent. (2014). A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. Protein Science, 23(7), 835-844. Retrieved from [Link]

-

AAPPTEC. Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. How to remove Dde protection in solution phase reaction? Retrieved from [Link]

-

The Royal Society of Chemistry. A cathepsin B-triggered dual-functional fluorogenic cancer imaging probe. Retrieved from [Link]

-

AAPPTEC. Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Aapptec Peptides. Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties and Stability of Boc-D-dap(dde)-OH

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the intricate landscape of peptide chemistry and drug development, the strategic use of orthogonally protected amino acids is paramount for the synthesis of complex and novel biomolecules. Among these specialized building blocks, Nα-(tert-Butoxycarbonyl)-Nβ-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]-D-2,3-diaminopropionic acid (Boc-D-dap(dde)-OH) stands out as a versatile tool for introducing a selectively addressable primary amine into a peptide sequence. This guide provides a comprehensive technical overview of the chemical properties, stability, and strategic applications of this compound, offering field-proven insights for researchers at the forefront of peptide science.

At its core, the utility of this compound lies in the orthogonal nature of its two protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group at the α-amino position and the hydrazine-sensitive 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group on the β-amino side chain. This arrangement allows for the selective deprotection of the β-amino group for subsequent modifications—such as branching, cyclization, or conjugation—while the peptide backbone remains fully protected.[1][2][3]

I. Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective handling, storage, and application in synthesis.

| Property | Value | Reference(s) |

| Chemical Name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic acid | [4] |

| Synonyms | This compound | [5] |

| CAS Number | 1263047-33-1 | [4] |

| Molecular Formula | C₁₈H₂₈N₂O₆ | [5] |

| Molecular Weight | 368.42 g/mol | [5] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in organic solvents such as DMF and DMSO, and aqueous basic solutions. | [6] |

| Storage Conditions | Store at -20°C for long-term stability. |

II. The Orthogonal Protection Strategy: Stability and Selective Deprotection

The cornerstone of this compound's utility is the differential stability of the Boc and Dde protecting groups, which allows for a powerful orthogonal deprotection strategy.[1][2][7]

-

The Boc Group: This protecting group is stable under neutral and basic conditions but is readily cleaved by acid.[1][2] In solid-phase peptide synthesis (SPPS), a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.

-

The Dde Group: Conversely, the Dde group is stable to the acidic conditions used for Boc removal and the basic conditions often employed in Fmoc-based synthesis (e.g., piperidine). Its removal is achieved through treatment with a dilute solution of hydrazine in a solvent like N,N-dimethylformamide (DMF).

This orthogonality is the key to unlocking advanced peptide modifications. A researcher can assemble a peptide chain using Boc-SPPS, and then, at a specific point, selectively remove the Dde group from the D-diaminopropionic acid residue to introduce a branch, a fluorescent label, or a linker for a drug conjugate, all while the main peptide chain remains protected and attached to the solid support.

A Note on Stability and Potential Side Reactions:

While the Dde group is generally stable, instances of Dde migration have been reported, particularly in lysine-containing peptides, during Fmoc deprotection with piperidine.[8] Although less common in the context of diaminopropionic acid and with the use of Boc-SPPS, it is a potential side reaction to be aware of, especially during prolonged syntheses or under basic conditions. The use of the more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) protecting group can mitigate this issue, though its removal may require harsher conditions.[9]

Crucially for the integrity of the orthogonal strategy, the Boc group must remain stable during the hydrazine-mediated deprotection of the Dde group. To ensure this, it is standard practice to maintain the N-terminal Boc group on the peptide chain during Dde removal.

III. Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with checkpoints to ensure the success of each step.

Protocol 1: Selective Deprotection of the Dde Group

This protocol describes the on-resin removal of the Dde group from a peptide containing a this compound residue.

Step-by-Step Methodology:

-

Resin Preparation: Swell the peptide-resin (containing the this compound residue) in DMF for 30 minutes in a suitable reaction vessel.

-

Deprotection Solution: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.

-

Hydrazine Treatment: Drain the DMF from the resin and add the 2% hydrazine solution. Agitate the resin gently for 5 minutes at room temperature. Drain the solution and repeat this step two more times.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of hydrazine and the cleaved Dde protecting group.

-

Validation (Kaiser Test): Perform a Kaiser test on a small sample of the resin beads. A positive result (blue beads) confirms the presence of a free primary amine on the Dap side chain. A negative or faint positive result indicates incomplete deprotection, and the hydrazine treatment should be repeated.

Protocol 2: Deprotection of the Boc Group

This protocol outlines the standard procedure for removing the N-terminal Boc group.

Step-by-Step Methodology:

-

Resin Preparation: Wash the peptide-resin with DCM (3 x 1 min).

-

TFA Treatment: Treat the resin with a solution of 50% TFA in DCM (v/v) for 20-30 minutes at room temperature.

-

Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3 x 1 min), followed by DMF (3 x 1 min) to prepare for the next coupling step.

-

Neutralization: Prior to the next coupling, neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of a hindered base, such as N,N-diisopropylethylamine (DIEA), in DMF.

IV. Applications in Drug Discovery and Development

The unique properties of this compound make it a valuable building block in several areas of advanced drug development:

-

Peptide-Drug Conjugates (PDCs): The selectively deprotected β-amino group of the Dap residue serves as a specific attachment point for cytotoxic payloads, linkers, or targeting moieties, enabling the creation of precisely engineered PDCs.

-

Stapled Peptides: In the synthesis of stapled peptides, where an all-hydrocarbon cross-link is introduced to stabilize the α-helical conformation, this compound can be used to introduce a site for modification or further conjugation after the stapling reaction.[10][11]

-

Branched and Cyclic Peptides: The β-amino group provides a convenient handle for the synthesis of branched peptides with multiple copies of a bioactive sequence or for the on-resin cyclization of peptides to enhance their stability and receptor affinity.

V. Conclusion

This compound is a powerful and versatile building block for the synthesis of complex peptides and peptide-based therapeutics. Its well-defined orthogonal deprotection chemistry, coupled with its stability under standard SPPS conditions, provides researchers with a reliable tool for site-specific modifications. By understanding its chemical properties and employing robust, self-validating protocols, scientists can confidently integrate this valuable reagent into their synthetic strategies to accelerate the discovery and development of next-generation peptide drugs.

References

-

ResearchGate. (2025, August 6). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

-

MDPI. (2019, October 10). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Retrieved from [Link]

-

PubMed. (1998, February). Investigation on the stability of the Dde protecting group in peptide synthesis: migration to an unprotected lysine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016, May 25). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. Retrieved from [Link]

-

MDPI. (2019, October 10). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information MD-CAR-07-2014-000327 Synthesis and Antibacterial Activity of Trivalent Ultrashort Arg-Trp-based Antimicr. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Retrieved from [Link]

-

MDPI. (n.d.). Novel Cell Permeable Polymers of N-Substituted L-2,3-Diaminopropionic Acid (DAPEGs) and Cellular Consequences of Their Interactions with Nucleic Acids. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. biosynth.com [biosynth.com]

- 4. This compound | 1263047-33-1 [amp.chemicalbook.com]

- 5. chempep.com [chempep.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to Boc-D-dap(dde)-OH: A Cornerstone of Orthogonal Peptide Synthesis

Introduction: The Strategic Advantage of Orthogonal Protection in Complex Peptide Synthesis

In the intricate field of drug development and peptide chemistry, the synthesis of complex, multifunctional peptides is paramount. The ability to selectively modify specific sites within a peptide chain—be it for cyclization, branching, or the attachment of payloads like toxins or imaging agents—is a critical capability. This level of precision is achieved through the strategic use of orthogonal protecting groups. Nα-Boc-Nγ-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-D-2,3-diaminopropionic acid, commonly abbreviated as Boc-D-dap(dde)-OH, is a non-proteinogenic amino acid derivative that has emerged as an indispensable tool for such advanced synthetic strategies.

This technical guide provides an in-depth exploration of this compound, detailing its physicochemical properties, its critical role in orthogonal protection schemes, and a validated experimental protocol for its application. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage this versatile building block for the synthesis of sophisticated peptide architectures.

Core Properties of this compound

A thorough understanding of the fundamental properties of a synthetic building block is the bedrock of its effective application. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1263047-33-1 | [1][2] |

| Molecular Formula | C18H28N2O6 | [1][2] |

| Molecular Weight | 368.42 g/mol | [1][2][3] |

| Synonyms | (R)-2-((tert-Butoxycarbonyl)amino)-3-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)propanoic acid, Nα-Boc-Nγ-(dde)-D-Dap-OH | [2][4] |

The Principle of Orthogonality: The Dde Group in Focus

The synthetic utility of this compound is rooted in the unique properties of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group. In peptide synthesis, orthogonality refers to the ability to remove one type of protecting group in the presence of others without affecting them. The Dde group is a prime example of a truly orthogonal protecting group in the context of the two most common solid-phase peptide synthesis (SPPS) strategies: Boc/Bzl and Fmoc/tBu.

-

Stability in Acidic Conditions : The Dde group is completely stable to the acidic conditions used for the removal of tert-butoxycarbonyl (Boc) and trityl (Trt) groups, such as concentrated trifluoroacetic acid (TFA).[5]

-

Stability in Basic Conditions : It is also robust against the standard basic conditions used for the cleavage of the 9-fluorenylmethoxycarbonyl (Fmoc) group, typically 20% piperidine in dimethylformamide (DMF).[5]

This dual stability allows for a three-dimensional protection strategy. A peptide can be assembled using standard Fmoc or Boc chemistry for the N-terminal protection, with various acid-labile side-chain protecting groups. The Dde group on a specific diaminopropionic acid residue remains intact throughout this process. It can then be selectively removed at a desired step to expose the side-chain amine for further modification.

Mechanism of Dde Deprotection

The cleavage of the Dde group is achieved not by acid or base, but by nucleophilic attack, most commonly with a dilute solution of hydrazine in DMF.[5][6] This distinct deprotection mechanism is the key to its orthogonality. The hydrazine attacks the enamine system of the Dde group, leading to its cleavage and the liberation of the free amine on the Dap side chain.

The following diagram illustrates the orthogonal relationship between the Boc, Fmoc, and Dde protecting groups, highlighting their distinct cleavage conditions.

Caption: Orthogonality of common protecting groups in peptide synthesis.

Experimental Protocol: On-Resin Side-Chain Deprotection of Dde

The following protocol details the selective removal of the Dde group from a peptide synthesized on a solid support. This procedure assumes the peptide has been fully assembled and the N-terminus is appropriately protected (e.g., with a Boc group) to prevent side reactions during the subsequent modification step.

Materials and Reagents

-

Peptidyl-resin containing a Dap(dde) residue

-

Dimethylformamide (DMF), peptide synthesis grade

-

Hydrazine monohydrate

-

Dry reaction vessel with a sintered glass filter

-

Shaker or agitator

Step-by-Step Methodology

-

Resin Preparation :

-

Place the peptidyl-resin in the reaction vessel.

-

Wash the resin extensively with DMF (5 x 1-minute washes) to remove any residual reagents from the previous synthesis steps and to swell the resin beads.

-

-

Deprotection Solution Preparation :

-

Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For example, add 200 µL of hydrazine monohydrate to 9.8 mL of DMF.

-

Causality Note : A 2% hydrazine solution is sufficient to efficiently cleave the Dde group without causing significant side reactions, such as the cleavage of the more robust Fmoc group, although prolonged exposure can affect Fmoc.[6] The use of DMF as a solvent ensures proper swelling of the resin and solubility of the reagent.

-

-

Dde Cleavage Reaction :

-

Drain the DMF from the washed resin.

-

Add the freshly prepared 2% hydrazine/DMF solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture gently at room temperature. The reaction is typically performed in multiple, short treatments to minimize side reactions and drive the equilibrium towards deprotection.

-

Self-Validating System : The standard protocol involves three successive treatments of 3-5 minutes each.[6] This repeated exposure ensures complete removal of the Dde group, which can be crucial for quantitative subsequent modification. Between each treatment, the deprotection solution should be drained.

-

-

Post-Deprotection Washing :

-

After the final hydrazine treatment, drain the deprotection solution.

-

Wash the resin thoroughly with DMF (at least 5 x 1-minute washes) to remove the cleaved Dde-hydrazine adduct and any excess hydrazine.

-

Causality Note : This washing step is critical. Residual hydrazine can interfere with subsequent coupling reactions by reacting with activated amino acids.

-

-

Verification (Optional but Recommended) :

-

A small sample of the resin can be cleaved, and the resulting peptide analyzed by LC-MS to confirm the mass change corresponding to the loss of the Dde group (mass difference = 178.23 Da).

-

The resin is now ready for the site-specific modification of the newly exposed side-chain amine of the D-diaminopropionic acid residue.

Considerations and Best Practices

-

Dde vs. ivDde : A sterically hindered analogue, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde), exists. While Dde is easier to remove, it has been reported to be susceptible to migration in certain sequences during prolonged syntheses.[5][6] The ivDde group offers enhanced stability but requires longer deprotection times or harsher conditions.[7] The choice between Dde and ivDde should be based on the complexity and length of the peptide being synthesized.

-

Hydrazine Safety : Hydrazine is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Conclusion

This compound is more than just a modified amino acid; it is a strategic enabler for the creation of complex and novel peptide-based therapeutics and research tools. Its ability to introduce a selectively addressable functional group, by virtue of the Dde protector's orthogonality to standard SPPS chemistries, provides peptide chemists with a reliable method for site-specific modification. A thorough understanding of its properties and the validated protocols for its use, as outlined in this guide, empowers researchers to push the boundaries of peptide design and synthesis.

References

-

ChemBK. This compound. Available from: [Link].

-

ChemUniverse. BOC-DAP(DDE)-OH. Available from: [Link].

-

ChemSrc. boc-d-dap(ivdde)-oh. Available from: [Link].

-

ResearchGate. Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. Available from: [Link].

-

Biotage. Optimizing the removal of an ivDde protecting group. Available from: [Link].

-

ResearchGate. Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis. Available from: [Link].

-

PubChem. Boc-Dap-OH. Available from: [Link].

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | 1263047-33-1 [amp.chemicalbook.com]

- 3. BOC-DAP(DDE)-OH price,buy BOC-DAP(DDE)-OH - chemicalbook [chemicalbook.com]

- 4. chempep.com [chempep.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 7. biotage.com [biotage.com]

An In-depth Technical Guide to Orthogonal Protection Using Boc and Dde Groups in Peptide Synthesis

Introduction: The Imperative of Selective Control in Peptide Synthesis

In the intricate field of peptide and protein chemistry, the synthesis of complex molecules demands a high degree of precision. To prevent unwanted side reactions and ensure the correct assembly of amino acid sequences, chemists rely on the strategic use of protecting groups. These molecular "masks" temporarily block reactive functional groups, guiding the formation of peptide bonds to the desired locations.[1][2] The pinnacle of this strategy is the principle of orthogonal protection , a system that employs multiple classes of protecting groups within a single molecule, where each class can be removed under distinct chemical conditions without affecting the others.[3][4][5]

This guide provides a deep dive into one of the most robust and field-proven orthogonal pairs in solid-phase peptide synthesis (SPPS): the acid-labile tert-butoxycarbonyl (Boc) group and the nucleophile-labile 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group.[6] Understanding the core chemistry and practical application of this pair is essential for researchers aiming to perform site-specific modifications, such as peptide branching, cyclization, or the attachment of reporter molecules like fluorophores or biotin.[6][7]

The Chemical Cornerstones: Boc and Dde Protecting Groups

The efficacy of the Boc/Dde system lies in the fundamentally different chemical mechanisms required for their cleavage. This dissimilarity is the very definition of their orthogonality.

The Boc (tert-Butyloxycarbonyl) Group: Acid-Labile Nα Protection

The Boc group is a carbamate-based protecting group and a cornerstone of the "Boc/Bzl" strategy in SPPS, where it is primarily used for the temporary protection of the Nα-amino group of the growing peptide chain.[8][9][10]

-

Deprotection Mechanism: The removal of the Boc group is achieved through acidolysis, most commonly with a moderately strong acid like trifluoroacetic acid (TFA).[9][11][12] The mechanism proceeds via a specific, acid-catalyzed elimination:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[13][14]

-

Carbocation Formation: This protonation destabilizes the molecule, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl carbocation and a carbamic acid intermediate.[13][14]

-

Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[11][13]

-

Amine Salt Formation: The newly liberated amine is then protonated in the acidic environment to form an amine salt, ready for the next coupling step after neutralization.[13]

-

This reliance on acidic conditions for removal makes the Boc group completely stable to the basic and nucleophilic reagents used in other deprotection schemes.[15]

The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Group: Nucleophilic Side-Chain Deprotection

The Dde group is an enamine-type protecting group valued for its specific application in masking the side-chain amino group (Nε) of lysine or other diamino acids.[6][16] Its key feature is its exceptional stability in both the acidic conditions used for Boc removal and the basic conditions (e.g., piperidine) used for Fmoc removal, another common Nα-protection strategy.[6][12]

-

Deprotection Mechanism: The Dde group is selectively cleaved by a mild nucleophile, typically a dilute solution of hydrazine (H₂NNH₂) in a solvent like N,N-dimethylformamide (DMF).[6] The reaction is a nucleophilic attack followed by an intramolecular cyclization:

-

Nucleophilic Attack: Hydrazine attacks the enamine system of the Dde group.

-

Cyclization & Release: This is followed by a rapid intramolecular cyclization that releases the free amine and forms a highly stable pyrazole byproduct.[6] This byproduct has a distinct UV absorbance around 290 nm, which can be conveniently used to monitor the reaction's progress spectrophotometrically.[6][17]

-

The Power of Orthogonality: A Self-Validating System

The true power of the Boc/Dde pairing is realized when they are used in concert. A peptide can be synthesized with a Boc group at its N-terminus and a Dde group on a lysine side chain. This setup allows for the precise, selective unmasking of the lysine side chain without disturbing the rest of the protected peptide.

-

Boc is stable to Dde deprotection conditions: The Boc group is completely inert to the 2% hydrazine/DMF solution used to cleave the Dde group.[18]

-

Dde is stable to Boc deprotection conditions: The Dde group is completely stable to the neat TFA or TFA/DCM solutions used to cleave the Boc group.[6]

This two-dimensional chemical independence enables a reliable and self-validating workflow for creating complex peptide architectures.

Caption: Orthogonal removal of Boc and Dde groups from a protected peptide.

Data Presentation: Comparative Summary of Boc and Dde Groups

| Feature | Boc Group | Dde Group |

| Chemical Class | Carbamate | Enamine |

| Primary Application | Temporary Nα-amino protection | "Permanent" side-chain (Nε) protection |

| Deprotection Reagent | Trifluoroacetic Acid (TFA)[11][19] | 2% Hydrazine Monohydrate in DMF[6] |

| Mechanism Type | Acid-catalyzed elimination (Acidolysis)[13][14] | Nucleophilic attack and cyclization[6] |

| Stability | Stable to bases and nucleophiles[15] | Stable to strong acids and standard bases[6][12] |

| Orthogonal To | Dde, Fmoc, Alloc | Boc, Fmoc, tBu, Trt |

Experimental Protocol: Selective On-Resin Deprotection of Dde

This protocol describes a validated method for the selective removal of a Dde protecting group from a lysine side chain on a peptide that is N-terminally protected with a Boc group and anchored to a solid support.

Objective: To selectively expose the Nε-amino group of a lysine residue for subsequent modification while preserving the Nα-Boc protection.

Materials:

-

Peptide-resin containing a Lys(Dde) residue and an N-terminal Boc group.

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Hydrazine monohydrate.

-

Solid-phase peptide synthesis vessel (fritted syringe or automated synthesizer column).

-

Shaker or rocker for agitation.

Workflow Visualization:

Caption: Step-by-step workflow for selective on-resin Dde deprotection.

Procedure:

-

Resin Swelling: Place the peptide-resin in the reaction vessel. Add sufficient DMF to cover the resin and allow it to swell for 15-30 minutes with gentle agitation. Drain the DMF.

-

Deprotection Solution Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For 1 gram of resin, approximately 75 mL of total solution will be needed for the entire procedure.[20]

-

Causality Note: A 2% concentration is critical. Higher concentrations can lead to side reactions, such as peptide backbone cleavage at glycine residues or the conversion of arginine to ornithine.[20]

-

-

First Hydrazine Treatment: Add the 2% hydrazine solution to the swollen resin (approx. 25 mL per gram of resin).[20] Agitate the mixture gently at room temperature for 3 minutes.[20] Drain the solution.

-

Repeat Treatments: Repeat Step 3 two more times for a total of three hydrazine treatments.[20][21]

-

Expertise Insight: Multiple short treatments are more effective and generate fewer side products than a single prolonged treatment. This ensures complete removal of the Dde group, especially in sterically hindered sequences.

-

-

Washing: After the final treatment, thoroughly wash the resin with DMF (at least 3-5 times) to remove all traces of hydrazine and the pyrazole byproduct.

-

Validation (Optional): A small sample of resin beads can be cleaved and analyzed by mass spectrometry to confirm the selective removal of the Dde group (mass difference corresponding to the Dde moiety) while the Boc group remains.

The resin is now ready for the next step, such as coupling a molecule to the newly exposed lysine side-chain amine.

Critical Consideration: This hydrazine-based protocol will also remove the Fmoc protecting group.[16][20] Therefore, it is imperative that for this strategy to be orthogonal, the N-terminus must be protected with a group stable to hydrazine, such as Boc.[20]

Conclusion

The Boc and Dde protecting groups form a powerful and truly orthogonal pair, providing chemists with a high-fidelity system for advanced peptide engineering. The stark difference in their deprotection chemistry—acidolysis for Boc and mild nucleophilic cleavage for Dde—allows for the execution of precise, site-specific modifications that are fundamental to the development of sophisticated peptide-based therapeutics, diagnostic agents, and research tools. By mastering the principles and protocols outlined in this guide, researchers can confidently expand their synthetic capabilities and unlock new possibilities in peptide science.

References

-

Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

-

Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. ResearchGate. [Link]

-

Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. CEM Corporation. [Link]

-

Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

-

Albericio, F., & El-Faham, A. (2018). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

-

Amine Protection and Deprotection. Master Organic Chemistry. [Link]

-

Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

-

Removal of Dde and ivDde Protecting Groups. AAPPTec. [Link]

-

Protecting Groups in Peptide Synthesis: A Detailed Guide. Acme Bioscience. [Link]

-

Li, H., et al. (2012). A dual-functional fluorogenic probe for simultaneous detection of cathepsin B and cancer cells. Chemical Communications, 48(83), 10332-10334. [Link]

-

NEW Orthogonally protected lysine derivatives. Novabiochem®. [Link]

-

Amino Acid Sidechain Deprotection. AAPPTec. [Link]

-

A Dde resin based strategy for inverse solid-phase synthesis of amino terminated peptides, peptide mimetics and protected peptide intermediates. PubMed. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]

-

Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. ResearchGate. [Link]

-

A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers. Organic & Biomolecular Chemistry. [Link]

-

How to remove Dde protection in solution phase reaction? ResearchGate. [Link]

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubMed. [Link]

-

Orthogonal Protection Definition. Fiveable. [Link]

-

Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis. ResearchGate. [Link]

-

Basic Peptides synthesis introduction. LifeTein. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. lifetein.com [lifetein.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. fiveable.me [fiveable.me]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. kohan.com.tw [kohan.com.tw]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jk-sci.com [jk-sci.com]

- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Boc-Protected Amino Groups [organic-chemistry.org]

- 16. peptide.com [peptide.com]

- 17. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. peptide.com [peptide.com]

- 21. peptide.com [peptide.com]

The Strategic Role of D-Configuration in Boc-D-dap(dde)-OH for Enhancing Peptide Therapeutic Stability: A Technical Guide

Executive Summary

The therapeutic potential of peptides is often constrained by their inherent instability, primarily due to rapid degradation by endogenous proteases. A principal strategy to overcome this limitation is the site-specific incorporation of non-natural amino acids. This technical guide provides an in-depth analysis of Boc-D-dap(dde)-OH , a specialized amino acid derivative, and elucidates the critical role of its D-configuration in conferring proteolytic resistance to peptide drug candidates. We will explore the stereochemical principles behind this enhanced stability, the practicalities of its incorporation via Solid-Phase Peptide Synthesis (SPPS), and the robust experimental protocols required to validate its efficacy. This document is intended for researchers, chemists, and drug development professionals seeking to design next-generation peptide therapeutics with improved pharmacokinetic profiles.

The Fundamental Challenge: Proteolytic Instability

Peptides composed of naturally occurring L-amino acids are readily recognized and cleaved by a vast array of proteases within the body. This rapid degradation leads to a short plasma half-life, necessitating frequent, high-dose administrations that can diminish patient compliance and therapeutic efficacy.[1] The core challenge for peptide drug developers is to modify the peptide backbone in a way that masks it from enzymatic recognition without compromising its intended biological activity.

D-Amino Acids: A Cornerstone of Peptide Stabilization

The Principle of Stereospecific Resistance

The primary advantage of incorporating D-amino acids stems from the stereospecificity of proteases. These enzymes have evolved active sites precisely shaped to bind and cleave peptide bonds flanked by L-amino acids.[2] The introduction of a D-amino acid, the non-superimposable mirror image (enantiomer) of its L-counterpart, creates a profound stereochemical mismatch.[2][3] This "wrong-handed" configuration prevents the peptide from fitting correctly into the enzyme's catalytic site, a classic example of steric hindrance. Consequently, the adjacent peptide bonds are rendered resistant to cleavage, significantly enhancing the peptide's stability and biological half-life.[2][3][4]

Caption: Orthogonal synthesis workflow for side-chain modification using a Dap(dde) residue.

Important Synthetic Considerations

-

Dde Migration: Under certain conditions, particularly during Fmoc removal with piperidine, the dde group has been shown to migrate from one amine to another (e.g., from a Dap side chain to an unprotected lysine side chain). [5]This side reaction can be minimized by using shorter deprotection times or alternative bases like DBU. [5]* Hydrazine Removal: The cleavage of the dde group with hydrazine is highly efficient. [6]However, residual hydrazine must be thoroughly washed from the resin before subsequent coupling steps to avoid unwanted side reactions.

Experimental Validation of Enhanced Stability

Asserting enhanced stability requires rigorous experimental validation. The following protocols provide a framework for quantifying the impact of D-dap incorporation on a peptide's resistance to proteolysis.

Protocol 1: In Vitro Proteolytic Stability Assay in Human Serum

This assay simulates a physiological environment to assess a peptide's half-life.

Methodology:

-

Preparation:

-

Prepare a 1 mg/mL stock solution of the test peptide (with D-dap) and a control peptide (with L-dap or another L-amino acid) in an appropriate solvent (e.g., water or DMSO).

-

Thaw human serum on ice and centrifuge at 10,000 x g for 10 minutes at 4°C to remove precipitates. [7]2. Incubation:

-

In a microcentrifuge tube, add 95 µL of the pre-cleared human serum. Pre-warm to 37°C.

-

Initiate the reaction by adding 5 µL of the peptide stock solution to the serum. Vortex gently.

-

-

Time Points:

-

At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot of the reaction mixture.

-

-

Quenching:

-

Immediately add the 10 µL aliquot to a new tube containing 40 µL of a quenching solution (e.g., 10% Trichloroacetic Acid (TCA) or Acetonitrile with 1% TFA) to precipitate serum proteins and stop all enzymatic activity. [7]Vortex vigorously.

-

-

Clarification:

-

Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins. [7]6. Analysis:

-

Carefully collect the supernatant, which contains the intact peptide and any degradation fragments.

-

Analyze the supernatant by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or LC-MS to quantify the peak area corresponding to the intact peptide. [7][8]7. Data Analysis:

-

Plot the percentage of intact peptide remaining versus time.

-

Calculate the half-life (t½), which is the time required for 50% of the peptide to be degraded. [7]

-

Caption: Experimental workflow for determining peptide stability in human serum. [7]

Example Comparative Stability Data

The following table illustrates the expected outcome from such an assay, demonstrating the profound stabilizing effect of a D-amino acid substitution.

| Peptide Sequence | Substitution | Half-Life (t½) in Human Serum (min) |

| Ac-Lys-Gly-Leu -Arg-Val-NH₂ | L-Amino Acid (Control) | ~15 |

| Ac-Lys-Gly-D-dap -Arg-Val-NH₂ | D-Amino Acid | > 480 |

Data is illustrative and based on trends reported in the literature. [9][10]

Conclusion and Future Outlook

The incorporation of D-amino acids is a validated and highly effective strategy for overcoming the primary obstacle in peptide drug development: proteolytic instability. The building block This compound exemplifies the sophistication of modern peptide chemistry, providing not only the crucial stabilizing D-configuration but also an orthogonally protected side chain for advanced molecular engineering. By leveraging the principles of stereochemistry and the tools of SPPS, researchers can rationally design peptide therapeutics with significantly improved in vivo half-lives, paving the way for more effective and convenient treatment regimens. The continued exploration of D-amino acid substitutions, guided by robust experimental validation, will remain a key driver of innovation in the field.

References

- Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation. Bioorganic Chemistry.

- Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Vertex AI Search.

- Should My Peptides Have D-Amino Acids? - LifeTein. LifeTein.

- A Comparative Guide to the Enzymatic Stability of Peptides with D-Amino Acids - Benchchem. Benchchem.

- The Critical Role of D-Amino Acids in Modern Peptide Therapeutics. Benchchem.

- The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PubMed Central. National Center for Biotechnology Information.

- Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed. National Center for Biotechnology Information.

- Technical Support Center: Peptide Stability and Degradation - Benchchem. Benchchem.

- Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. ResearchGate.

- Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - NIH. National Institutes of Health.

- D-amino acid peptides to resist common proteases - LifeTein. LifeTein.

- Protecting Groups in Peptide Synthesis: A Detailed Guide. LifeTein.

- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed Central. National Center for Biotechnology Information.

- Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed. National Center for Biotechnology Information.

- Evaluation of the Effect of D-amino Acid Incorporation Into Amyloid-Reactive Peptides. Theranostics.

- Selecting Orthogonal Building Blocks - Sigma-Aldrich. Sigma-Aldrich.

- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science. American Chemical Society Publications.

- An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications - Benchchem. Benchchem.

- boc-d-dap(ivdde)-oh. chemsrc.com.

- A Dde resin based strategy for inverse solid-phase synthesis of amino terminated peptides, peptide mimetics and protected peptide intermediates - PubMed. National Center for Biotechnology Information.

- Boc-Dap(Boc)-OH | Amino Acid Derivatives | MedChemExpress. MedChemExpress.

- Boc-Dap(Dde)-OH - ChemPep. ChemPep.

- This compound - ChemBK. ChemBK.

- Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. LifeTein.

- This compound | 1263047-33-1 - ChemicalBook. ChemicalBook.

- Application Notes and Protocols for Boc-Dap-OH in Peptide-Based Pharmaceutical Development - Benchchem. Benchchem.

- How to Measure Peptide Stability - 百泰派克生物科技. Bio-Techne.

- D-amino acid substituted peptides - Preprints.org. Preprints.org.

- (PDF) The use of D-amino acids in peptide design - ResearchGate. ResearchGate.

- D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PubMed Central. National Center for Biotechnology Information.

- Boc-Dap-OH = 98.0 TLC 73259-81-1 - Sigma-Aldrich. Sigma-Aldrich.

- Is it possible to remove Dde protecting groups in aqueous phase? - ResearchGate. ResearchGate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lifetein.com [lifetein.com]

- 4. Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Nα-Boc-Nβ-Dde-D-2,3-diaminopropionic acid (Boc-D-dap(dde)-OH)

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Nα-Boc-Nβ-Dde-D-2,3-diaminopropionic acid, commonly abbreviated as Boc-D-dap(dde)-OH. This valuable building block is instrumental in modern peptide chemistry, enabling the site-specific modification of peptides through its orthogonally protected amino groups. We will delve into the strategic considerations behind the synthetic route, provide detailed, field-tested protocols, and discuss the analytical techniques required to validate the final product's identity and purity. This document is intended for researchers, chemists, and drug development professionals engaged in peptide synthesis and modification.

Introduction: The Strategic Importance of Orthogonal Protection

In the intricate field of peptide synthesis, the ability to selectively unmask specific functional groups in the presence of others is paramount. This principle, known as orthogonal protection, allows for the construction of complex molecular architectures such as branched peptides, cyclic peptides, and peptide conjugates.[1] this compound is a quintessential example of a building block designed for this purpose. It features two distinct amine protecting groups with mutually exclusive lability:

-

The Boc (tert-Butoxycarbonyl) Group: Protecting the α-amino group, the Boc group is highly sensitive to acidic conditions (e.g., trifluoroacetic acid, TFA) but stable to bases and nucleophiles.[2]

-

The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Group: Protecting the β-amino side chain, the Dde group is an enamine-type protection that is stable to the acidic conditions used for Boc removal and the standard basic conditions for Fmoc removal (e.g., piperidine).[1][3] Its cleavage is specifically achieved with dilute hydrazine.[1][4]

This orthogonality makes this compound an invaluable reagent in both Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis (SPPS) strategies, providing a unique handle for side-chain modification.[1][3]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₈N₂O₆ | [5] |

| Molecular Weight | 368.42 g/mol | [5] |

| Appearance | White to off-white solid | [6] |

| Typical Purity | ≥97% | [7] |

Strategic Approach to Synthesis

The synthesis of this compound requires a multi-step approach that begins with a readily available chiral precursor. A logical and cost-effective strategy starts from Nα-Boc-D-aspartic acid. The core transformation involves converting the side-chain carboxylic acid into an amine, followed by the selective introduction of the Dde protecting group onto the newly formed β-amino group.

An efficient method for the transformation of the carboxylic acid to the amine is the Curtius rearrangement.[8] This reaction proceeds through an acyl azide and an isocyanate intermediate, which can be trapped by a suitable nucleophile to yield the protected amine, preserving the stereochemistry at the α-carbon.[8]

The overall workflow can be visualized as follows:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 4. peptide.com [peptide.com]

- 5. chembk.com [chembk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BOC-D-DAP(IVDDE)-OH Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [m.chemsrc.com]

- 8. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]

Navigating the Solubility Landscape of Boc-D-dap(dde)-OH: A Technical Guide for Researchers

Foreword: Understanding the Critical Role of Solubility in Peptide Synthesis

In the intricate world of solid-phase peptide synthesis (SPPS) and solution-phase fragment condensation, the solubility of protected amino acid derivatives is a cornerstone of success. For researchers and drug development professionals, mastering the solubility characteristics of reagents like Nα-Boc-Nβ-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-D-diaminopropionic acid, or Boc-D-dap(dde)-OH, is not merely a matter of convenience; it is a critical parameter that dictates reaction efficiency, purification strategies, and ultimately, the viability of a synthetic route. This guide provides an in-depth exploration of the solubility of this compound, offering a blend of theoretical principles and practical, field-proven methodologies to empower scientists in their synthetic endeavors.

Compound Profile: this compound

This compound is a specialized amino acid derivative crucial for the introduction of a selectively addressable amine group in a peptide sequence. Its unique architecture, featuring two distinct orthogonal protecting groups, allows for precise chemical modifications.

-

Boc (tert-butyloxycarbonyl) group: This acid-labile protecting group on the α-amine is a workhorse in peptide synthesis, readily cleaved by mild acids like trifluoroacetic acid (TFA).

-

dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group: Protecting the β-amine, the dde group is distinguished by its lability to hydrazine. This orthogonality to the Boc group is paramount, enabling the selective deprotection and subsequent functionalization of the side-chain amine while the peptide backbone remains protected.

This dual-protection scheme is fundamental to the synthesis of complex peptides, such as branched peptides or those conjugated to other molecules like polyethylene glycol (PEG) or cytotoxic drugs.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1263047-33-1 | [1][2] |

| Molecular Formula | C18H28N2O6 | [1][3] |

| Molecular Weight | 368.42 g/mol | [1] |

A thorough understanding of the molecule's polarity is essential for predicting its solubility. The presence of a free carboxylic acid, two amide-like linkages within the protecting groups, and the overall carbon framework contributes to a molecule with moderate polarity.

The Theoretical Underpinnings of Solubility: "Like Dissolves Like" Revisited

The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. A solute's ability to dissolve in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key interactions at play are:

-

Hydrogen Bonding: The carboxylic acid proton and the N-H protons can act as hydrogen bond donors, while the carbonyl oxygens are hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are therefore likely to be effective.

-

Dipole-Dipole Interactions: The numerous polar bonds (C=O, C-N) in the molecule create a significant dipole moment, favoring interactions with polar solvents.

-

Van der Waals Forces: The nonpolar hydrocarbon portions of the Boc and dde groups will interact favorably with nonpolar solvents via these weaker forces.

The interplay of these forces dictates the overall solubility. A solvent that can effectively disrupt the solute-solute interactions and form stable solute-solvent interactions will be a good solvent for that solute.

Qualitative Solubility Profile of this compound in Common Organic Solvents

| Solvent | Type | Predicted Qualitative Solubility | Rationale for Prediction |

| Dimethylformamide (DMF) | Polar Aprotic | High | Excellent hydrogen bond acceptor and high polarity effectively solvate the polar groups. |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Similar to DMF, with strong solvating power for polar molecules. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A very strong hydrogen bond acceptor, capable of disrupting solute-solute interactions. |

| Dichloromethane (DCM) | Moderately Polar | Moderate | Can solvate the overall molecule but may be less effective at disrupting strong hydrogen bonds. |

| Tetrahydrofuran (THF) | Moderately Polar | Moderate to Low | Less polar than DCM, solubility is likely limited. |

| Methanol (MeOH) | Polar Protic | Moderate | Can act as both a hydrogen bond donor and acceptor, but the nonpolar character of the protecting groups may limit high solubility. |

| Ethanol (EtOH) | Polar Protic | Moderate to Low | Similar to methanol, but slightly less polar. |

| Acetonitrile (ACN) | Polar Aprotic | Low | While polar, its hydrogen bonding capabilities are weaker, making it a less effective solvent. |

| Water | Polar Protic | Very Low | The large, nonpolar protecting groups significantly hinder solubility in water. |

| Hexanes/Heptane | Nonpolar | Insoluble | The high polarity of the carboxylic acid and amide-like groups prevents dissolution in nonpolar aliphatic solvents. |

Experimental Determination of Solubility: A Self-Validating Protocol

Given the absence of comprehensive published data, an experimental approach to determine solubility is essential for process optimization. The following protocol outlines a reliable method for determining the solubility of this compound in a solvent of interest.

Objective: To determine the approximate solubility of this compound in a given organic solvent at a specific temperature (e.g., room temperature).

Materials:

-

This compound

-

Solvent of interest (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Small volume vials (e.g., 1.5 mL or 2 mL) with screw caps

-

Calibrated micropipettes

-

Centrifuge (optional, but recommended)

-

Thermostatic shaker or water bath (for temperature control)

Protocol:

-

Preparation:

-

Equilibrate the this compound and the solvent to the desired experimental temperature.

-

-

Gravimetric Addition:

-

Tare a clean, dry vial on the analytical balance.

-

Add a small, accurately weighed amount of this compound to the vial (e.g., 5-10 mg). Record the exact mass.

-

-

Solvent Addition and Dissolution Attempt:

-

Add a small, precise volume of the solvent to the vial (e.g., 100 µL).

-

Cap the vial tightly and vortex vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

-

Iterative Solvent Addition:

-

If solid remains, add another small, precise aliquot of the solvent (e.g., 50-100 µL).

-

Vortex again for 1-2 minutes.

-

Repeat this iterative addition of solvent until all the solid has completely dissolved.

-

-

Equilibration and Observation:

-

Once the solid appears to be fully dissolved, allow the solution to stand at the controlled temperature for at least 30 minutes to ensure it is a true solution and not a supersaturated state.

-

If any solid precipitates out, add another small aliquot of solvent and repeat the process.

-

-

Calculation of Solubility:

-

Record the total volume of solvent added to achieve complete dissolution.

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = Mass of this compound (mg) / Total Volume of Solvent (mL)

-

Trustworthiness and Self-Validation:

-

Reproducibility: Perform the experiment in triplicate to ensure the results are consistent.

-

Visual Confirmation: The endpoint (complete dissolution) is a clear visual cue. For enhanced accuracy, a small sample can be centrifuged to confirm the absence of any particulate matter.

-

Temperature Control: Maintaining a constant temperature is crucial as solubility is temperature-dependent.

This methodical approach provides a reliable, in-house value for solubility that can be directly applied to your experimental design.

Caption: Workflow for the experimental determination of solubility.

Practical Implications and Recommendations

-

For SPPS: DMF and NMP are the recommended solvents for dissolving this compound for coupling reactions due to their high solvating power, which ensures the reagent is fully available for the reaction.

-

For Purification: If precipitation is used as a purification method, the insolubility of this compound in nonpolar solvents like hexanes or diethyl ether can be exploited.

-

For Stock Solutions: When preparing stock solutions, it is advisable to use a solvent with high solubility, such as DMF or DMSO, to achieve a desired concentration and ensure long-term stability. Always store stock solutions at an appropriate temperature (typically -20°C) and protected from moisture.

Conclusion

While a comprehensive database of quantitative solubility for this compound remains to be fully established in the public domain, a strong understanding of its chemical structure and the principles of intermolecular forces allows for reliable predictions of its behavior in various organic solvents. This guide has provided a framework for this understanding, from the theoretical to the practical. By coupling this theoretical knowledge with the robust experimental protocol provided, researchers, scientists, and drug development professionals can confidently navigate the solubility landscape of this important synthetic building block, ensuring the efficiency and success of their chemical syntheses.

References

-

ChemBK. This compound. [Link]

Sources

An In-depth Technical Guide to Non-Canonical Amino Acids in Peptide Design

Executive Summary

The 20 canonical amino acids, encoded by the universal genetic code, form the fundamental basis of life's proteins and peptides. However, their inherent chemical properties often limit the therapeutic potential of native peptides, which suffer from poor metabolic stability and restricted structural diversity.[1] This guide delves into the transformative field of non-canonical amino acids (ncAAs), also known as unnatural amino acids (UAAs). These engineered building blocks offer an expanded chemical toolkit, enabling the rational design of peptides with enhanced stability, refined biological activity, and novel functionalities.[2] For researchers, scientists, and drug development professionals, mastering the application of ncAAs is no longer a niche specialty but a core competency for creating next-generation peptide therapeutics. This document provides a comprehensive overview of the strategic advantages of ncAA incorporation, detailed methodologies for their synthesis and integration, and an exploration of their impact on modern drug discovery.

The Paradigm Shift: Moving Beyond the Canonical 20

Peptide-based therapeutics occupy a valuable space between small molecules and large biologics, offering high target specificity and potency.[3] However, their progression through clinical trials has been hampered by intrinsic liabilities, primarily their susceptibility to enzymatic degradation by proteases and rapid clearance.[1][4] Non-canonical amino acids are amino acids that are not among the 20 naturally encoded proteinogenic amino acids.[5][6] Their structures can be subtly altered (e.g., D-stereoisomers, N-alkylation) or dramatically changed with the introduction of unique side chains, cyclic constraints, or bioorthogonal functional groups.[1][7]

The deliberate incorporation of ncAAs is a powerful strategy to overcome the limitations of natural peptides.[8] It allows for the fine-tuning of physicochemical properties to create peptidomimetics—molecules that mimic the structure and function of a natural peptide but possess superior drug-like qualities, such as enhanced stability, selectivity, and bioavailability.[4][9]

Strategic Advantages of ncAA Incorporation

The rationale for incorporating ncAAs is rooted in addressing specific pharmacological challenges. By expanding the chemical diversity of a peptide, researchers can systematically enhance its therapeutic profile.[5] The key advantages are summarized below.

| Advantage | Mechanistic Rationale & Field-Proven Insight | Example ncAA Classes |

| Enhanced Proteolytic Stability | Natural proteases are stereospecific and recognize L-amino acid sequences. Introducing ncAAs with altered backbones (e.g., D-amino acids, N-methylation) or bulky side chains sterically hinders the enzyme's active site, preventing peptide bond cleavage and extending the peptide's circulatory half-life.[1][6] | D-amino acids, N-alkylated amino acids (e.g., Sarcosine), α,α-disubstituted glycines, β-amino acids.[1][6] |

| Improved Potency & Selectivity | The biological activity of a peptide is dictated by its three-dimensional conformation. ncAAs can introduce conformational rigidity (e.g., through cyclization or bulky groups), locking the peptide into its bioactive shape. This pre-organization reduces the entropic penalty upon binding to its target, leading to higher affinity and specificity.[7][9] | Cα-cyclized amino acids (e.g., Aminocyclohexane carboxylic acid), Proline analogues, α-methylated amino acids.[1][7][9] |

| Modulated Pharmacokinetics | Properties like solubility, lipophilicity, and membrane permeability can be precisely tuned. For instance, incorporating hydrophobic ncAAs can enhance cell penetration, while adding hydrophilic or charged groups can improve water solubility.[4][10] This control is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles. | Fluorinated amino acids, pipecolic acid (Pip) for increased solubility, bulky cycloaliphatic residues for increased hydrophobicity.[7][9] |

| Introduction of Novel Functionalities | ncAAs can carry unique chemical "handles" not found in nature. These can be used for site-specific conjugation of drugs (as in Peptide-Drug Conjugates), attachment of imaging agents (like PET reporters), or installation of fluorescent probes to study molecular interactions.[2][11][12] | Azido-lysine or Propargyl-lysine for "click" chemistry, amino acids with ketone/aldehyde groups, photo-crosslinkers (e.g., p-benzoyl-L-phenylalanine). |

Methodologies for ncAA Incorporation

The successful integration of ncAAs into a peptide sequence relies on robust and versatile synthetic methodologies. While biosynthetic methods are emerging, chemical synthesis remains the workhorse for the flexible and precise construction of ncAA-containing peptides.

Solid-Phase Peptide Synthesis (SPPS): The Cornerstone Technique

SPPS is the predominant method for synthesizing custom peptides, offering high efficiency and the ability to easily purify the final product.[10][13][14] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble resin support.[15]

Experimental Protocol: Manual Fmoc/tBu SPPS for ncAA Incorporation

This protocol outlines a standard manual synthesis cycle. The causality behind these steps is crucial: each wash is essential to remove reactants from the previous step to prevent side reactions, and the choice of coupling reagent is critical for efficiently forming a peptide bond, especially with sterically hindered ncAAs.

Materials:

-

Resin: Rink Amide resin (for C-terminal amide) or pre-loaded Wang/2-Chlorotrityl resin.

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Amino Acids: Fmoc-protected canonical and non-canonical amino acids.

-

Coupling Reagents: HBTU/HCTU or HATU/HDMA as activators; N,N-Diisopropylethylamine (DIPEA) as a base.

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).

Methodology:

-

Resin Swelling: a. Place the resin (e.g., 0.1 mmol scale) in a fritted reaction vessel. b. Add DMF to cover the resin and agitate for 30 minutes to swell the polymer support, ensuring reaction sites are accessible.[10] c. Drain the DMF.

-

Fmoc Deprotection: a. Add the 20% piperidine/DMF solution to the resin. b. Agitate for 5-10 minutes. This base removes the acid-labile Fmoc protecting group from the N-terminus, exposing a free amine for the next coupling step.[10] c. Drain and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection. d. Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.

-

Amino Acid Coupling: a. In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 eq.) in DMF. b. Add the activation base (DIPEA, 6-10 eq.) to the amino acid solution and vortex for 1-2 minutes. This forms the highly reactive acyl-guanidinium species. c. Immediately add the activated amino acid solution to the resin. d. Agitate the mixture for 1-2 hours. For sterically hindered ncAAs (e.g., α,α-disubstituted), a more powerful coupling reagent like HATU may be required, and the coupling time may be extended or a double coupling performed.[10]

-

Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove all excess reagents and byproducts.

-

Iteration: a. Repeat steps 2-4 for every amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: a. After the final coupling and deprotection cycle, wash the resin with DCM and dry it under vacuum. b. Add the cleavage cocktail (e.g., TFA/TIS/H2O) to the resin and agitate for 2-4 hours. TFA cleaves the peptide from the resin and simultaneously removes the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[15] TIS acts as a scavenger to trap reactive cations released during deprotection. c. Filter the resin and collect the TFA solution containing the crude peptide. d. Precipitate the peptide by adding it to cold diethyl ether, wash the precipitate, and dry it.

-

Purification and Analysis: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Confirm the identity and purity of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Convergent Synthesis via Chemical Ligation

For very long peptides or small proteins, a linear, stepwise approach like SPPS can become inefficient. Chemical ligation offers a convergent solution where smaller, fully protected or unprotected peptide segments are synthesized separately and then joined together.[16][17]

Native Chemical Ligation (NCL) is the most prominent of these methods.[18][19] It involves the reaction between two unprotected peptide fragments: one with a C-terminal thioester and another with an N-terminal cysteine residue.[16][19] The reaction proceeds chemoselectively in an aqueous solution to form a native peptide bond at the ligation site.[17][18] This technique is invaluable for incorporating modifications into large proteins or for assembling complex, multi-domain peptides.

Applications in Modern Drug Discovery